5-硝基苯并呋喃

描述

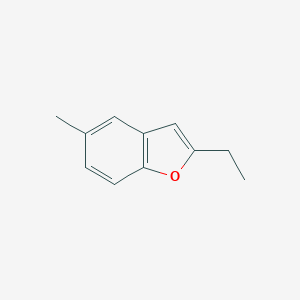

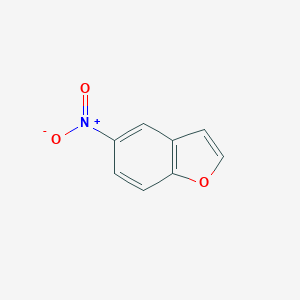

5-Nitrobenzofuran is a chemical compound that is part of the benzofuran family, characterized by a nitro group attached to the furan ring. This structural motif is found in various compounds that exhibit a range of biological activities, including antimicrobial, antifungal, antiprotozoal, and antileishmanial properties. The presence of the nitro group is crucial for these activities, and modifications at the 2-position of the furan ring have been explored to enhance these properties .

Synthesis Analysis

The synthesis of 5-nitrobenzofuran derivatives has been achieved through various methods. One approach involves a one-pot synthesis of 2-aryl-5-substituted-2,3-dihydrobenzofurans from o-nitrotoluenes and aromatic aldehydes, providing a rapid and efficient route to a diverse array of products . Another method includes the Groebke–Blackburn–Bienaymé multicomponent reaction, which has been used to prepare a set of 5-nitrofuran-tagged heterocyclic compounds with potential antibacterial properties . Additionally, the synthesis of 5-nitro-2-furfurylidene derivatives has been reported, which involves nucleophilic acylic substitution reactions and has shown considerable in vitro antimicrobial and antifungal activities .

Molecular Structure Analysis

The molecular structure of 5-nitrobenzofuran derivatives is characterized by the presence of a nitro group and various substituents at the 2-position of the furan ring. These structural variations have been shown to interact with biological targets, as evidenced by molecular docking studies. For instance, a series of 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles were evaluated for their α-glucosidase inhibitory activities, with docking studies revealing interactions with key amino acids . Similarly, docking studies of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives supported their antimicrobial and antioxidant properties .

Chemical Reactions Analysis

5-Nitrobenzofuran derivatives participate in various chemical reactions that are essential for their biological activities. For example, the nitro group is essential for the antimicrobial activity of nitrofuran compounds, and the substitution at the 2-position can significantly influence this activity . The synthesis of novel 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents has been optimized for antileishmanial activity, demonstrating the importance of substituents on the biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitrobenzofuran derivatives are influenced by their molecular structure. These properties are crucial for their biological activities and pharmacokinetic profiles. For instance, the antimicrobial activity of a new antimicrobial nitrofuran was not significantly diminished in the presence of human serum, indicating good stability . The synthesis of nitrobenzo[b]furans via a coupling-cyclization approach has provided access to derivatives with varying nitro substitution patterns, which could affect their physical properties and reactivity .

科学研究应用

抗肿瘤活性

苯并呋喃类化合物已被证明具有很强的抗肿瘤活性 . 它们被用于抗癌药物的开发 . 例如,苯并噻吩和苯并呋喃的新型支架化合物已被开发并用作抗癌剂 .

抗菌特性

苯并呋喃类化合物也表现出抗菌活性 . 这使得它们成为开发新型抗菌药物的潜在候选药物 .

抗氧化特性

苯并呋喃类化合物已表现出抗氧化活性 . 该特性可以用于开发治疗与氧化应激相关的疾病的药物 .

抗病毒特性

一些苯并呋喃类化合物已表现出抗病毒活性 . 例如,最近发现的一种新型大环苯并呋喃化合物具有抗丙型肝炎病毒活性,预计将成为治疗丙型肝炎疾病的有效治疗药物 .

药物先导化合物

由于其生物活性及其在许多方面的潜在应用,苯并呋喃类化合物引起了世界各地化学和制药研究人员的关注,使其成为潜在的天然药物先导化合物

作用机制

Target of Action

5-Nitrobenzofuran is a derivative of benzofuran compounds, which are ubiquitous in nature . These compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran compounds, in general, have been found to interact with various biological targets due to their versatile and unique physicochemical properties . For instance, some benzofuran compounds have shown anti-hepatitis C virus activity and have been utilized as anticancer agents .

Biochemical Pathways

Benzofuran compounds have been found to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The synthesis of benzofuran derivatives has been explored, with methods such as free radical cyclization cascade and proton quantum tunneling being used to construct the benzofuran ring .

Result of Action

Benzofuran compounds have been found to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that 5-Nitrobenzofuran may have similar effects.

Action Environment

The synthesis of benzofuran derivatives has been found to be influenced by various factors, including the presence of free radicals and the use of proton quantum tunneling .

未来方向

Benzofuran derivatives, including 5-Nitrobenzofuran, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This makes them potential lead compounds in drug development. Future research could focus on further understanding the biological activities of these compounds and developing new drugs based on these compounds .

属性

IUPAC Name |

5-nitro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMMCJSIUVQZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344313 | |

| Record name | 5-Nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18761-31-4 | |

| Record name | 5-Nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 5-Nitrobenzofuran?

A1: While not explicitly stated in the provided abstracts, 5-Nitrobenzofuran has a molecular formula of C8H5NO3 and a molecular weight of 163.13 g/mol.

Q2: Are there efficient synthetic routes to 2-alkyl-5-nitrobenzofurans?

A2: Yes, several efficient synthetic approaches for 2-alkyl-5-nitrobenzofurans are described. One method utilizes 5-nitrosalicylaldehyde and 2-bromoesters as starting materials, proceeding through 2-(2-formyl-4-nitrophenoxy)alkanoic acids as intermediates. [, ] Another approach utilizes a Wittig reaction with 2-hydroxy-5-nitrobenzyl-triphenyl-phosphonium chloride and n-valeryl chloride. []

Q3: What spectroscopic techniques are used to characterize 5-nitrobenzofuran derivatives?

A3: Researchers frequently utilize Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H-NMR), 13C Nuclear Magnetic Resonance (13C-NMR), and High-Resolution Mass Spectrometry (HR-MS) to confirm the structures of newly synthesized 5-nitrobenzofuran derivatives. [, , ]

Q4: What are the potential applications of 5-nitrobenzofuran derivatives?

A4: Research indicates that 5-nitrobenzofuran derivatives exhibit promising biological activities, making them attractive targets for drug discovery. Some key areas of interest include:

- Antimicrobial agents: Studies have demonstrated the effectiveness of certain 5-nitrobenzofuran derivatives against various Gram-positive and Gram-negative bacteria, as well as fungi. [, , , ]

- Anti-inflammatory agents: Some derivatives display significant in vivo anti-inflammatory activity, particularly in models of carrageenan-induced paw edema. []

- PPAR-γ agonists: Novel 5-nitrobenzofuran-2yl-carbamides have been designed and synthesized, showing potential as PPAR-γ agonists for the treatment of Type-II diabetes. []

Q5: What is dronedarone, and how is it synthesized?

A5: Dronedarone is an antiarrhythmic drug. Several papers describe its synthesis, often starting from 2-butyl-5-nitrobenzofuran as a key intermediate. The synthetic process generally involves steps like Friedel-Crafts acylation, demethylation, etherification with dibutylamine, catalytic hydrogenation, and finally, mesylation and hydrochloride formation. [, , , , , , , , , ]

Q6: How does the structure of 5-nitrobenzofuran relate to its activity?

A6: While specific Structure-Activity Relationship (SAR) studies are not detailed in the abstracts, it is evident that modifications to the 5-nitrobenzofuran core structure influence its biological activity. For instance, the presence and position of substituents like alkyl, alkoxy, or dialkylaminoalkoxy groups significantly impact antimicrobial and antifungal properties. [, , ] Furthermore, the nature of the substituents on the benzoyl moiety in dronedarone analogs affects its pharmacological profile. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。